Anti-PIKFyve -

Anti-PIKFyve

Catalog Number: EVT-256048
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Source and Classification

The primary sources of Anti-PIKFyve include small molecule inhibitors such as apilimod and ESK981, which have undergone clinical trials for their efficacy in treating conditions like B-cell non-Hodgkin lymphoma and pancreatic ductal adenocarcinoma. These compounds are classified as selective PIKfyve inhibitors that disrupt its enzymatic activity, leading to significant biological effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Anti-PIKFyve compounds typically involves organic chemistry techniques. For example, the synthesis of UNI418, a dual inhibitor of PIKfyve and PIP5K1C, was achieved through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .

The general synthetic route includes:

  1. Dissolution: Reactants are dissolved in suitable solvents like dimethylformamide (DMF).
  2. Stirring: The mixture is stirred at elevated temperatures to facilitate the reaction.
  3. Evaporation: Solvents are evaporated to obtain crude products.
  4. Purification: The crude product is purified using solvents like ethanol or ethyl acetate.

These steps ensure high yield and purity of the final compound, which is then characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

Anti-PIKFyve compounds typically feature a core structure that allows for interaction with the PIKfyve enzyme's active site. For instance, apilimod contains a pyrimidine ring that is critical for its inhibitory activity. The molecular formula for apilimod is C16H19N3O3S, with a molecular weight of approximately 335.4 g/mol.

Key structural data includes:

  • Molecular Weight: 335.4 g/mol
  • Chemical Formula: C16H19N3O3S
  • Functional Groups: Contains amide and sulfonamide groups that enhance binding affinity to the target enzyme.

The three-dimensional conformation of these compounds can be analyzed using computational modeling techniques to predict their binding interactions with PIKfyve .

Chemical Reactions Analysis

Reactions and Technical Details

The inhibition of PIKfyve by compounds like apilimod leads to various downstream effects on cellular processes. For example, when cells are treated with apilimod, there is an observed increase in exosome release due to impaired lysosomal fusion with multivesicular bodies (MVBs). This alteration in membrane trafficking can be quantified using electron microscopy and biochemical assays to measure exosome concentration .

Additionally, chemical reactions involving Anti-PIKFyve may include:

  • Phosphorylation Reactions: Inhibition leads to reduced phosphorylation levels of downstream signaling molecules.
  • Lipid Metabolism Alterations: Changes in lipid profiles can be assessed through lipidomics studies.

These reactions highlight the significant role that PIKfyve plays in maintaining cellular lipid homeostasis and membrane dynamics .

Mechanism of Action

Process and Data

The mechanism of action for Anti-PIKFyve inhibitors primarily revolves around their ability to block the enzymatic activity of PIKfyve. By inhibiting this enzyme, there is a decrease in the production of phosphatidylinositol 3,5-bisphosphate, which disrupts normal endosomal trafficking processes.

Key points in the mechanism include:

  • Inhibition of Lipid Synthesis: Reduced levels of phosphatidylinositol 3,5-bisphosphate lead to impaired autophagy and increased apoptosis in cancer cells.
  • Altered Exosome Release: Enhanced secretion of exosomes due to disrupted lysosomal function.
  • Impact on Viral Entry: Inhibition prevents viral proteins from maturing properly, thereby blocking viral entry into host cells .

Data supporting these mechanisms include quantitative analyses showing increased exosome release upon treatment with apilimod compared to control groups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anti-PIKFyve compounds exhibit specific physical and chemical properties that influence their biological activity:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; some compounds may degrade under light or heat.
  • Melting Points: Varies among different inhibitors; precise measurements are essential for formulation development.

Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability while high-performance liquid chromatography (HPLC) can assess purity levels .

Applications

Scientific Uses

Anti-PIKFyve compounds have several promising applications in scientific research and medicine:

  1. Cancer Therapy: Used as potential treatments for various cancers by targeting metabolic vulnerabilities associated with PIKfyve inhibition.
  2. Viral Infections: Investigated as antiviral agents against pathogens like SARS-CoV-2 by blocking viral entry mechanisms.
  3. Cell Biology Research: Serve as tools for studying endosomal trafficking pathways and autophagy processes.

These applications underscore the significance of targeting PIKfyve in therapeutic strategies aimed at improving patient outcomes across multiple disease contexts .

Introduction to PIKFyve as a Therapeutic Target

Evolutionary Conservation and Functional Significance of PIKFyve in Eukaryotic Systems

PIKfyve (Phosphoinositide Kinase for five position containing a FYVE finger) represents an evolutionarily ancient lipid kinase family with a single-copy gene conserved from yeast to mammals. The yeast ortholog Fab1p was first identified over two decades ago as the enzyme responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) [1] [7]. Mammalian PIKfyve shares this core catalytic function but exhibits additional structural complexity, including an N-terminal FYVE domain for PI(3)P binding and membrane localization, a chaperonin-like domain, and a DEP (Dishevelled, Egl-10, Pleckstrin) domain absent in yeast [2] [7]. This domain architecture enables precise spatiotemporal regulation of PIKfyve activity within the endolysosomal system.

Genetic studies across species demonstrate PIKfyve's non-redundant physiological role. While Saccharomyces cerevisiae can survive Fab1 deletion, knockout of PIKfyve orthologs in C. elegans, Drosophila melanogaster, and mice results in embryonic or perinatal lethality, indicating heightened functional significance in multicellular organisms [2] [7]. Mouse knockout models reveal pre-implantation embryonic lethality, underscoring PIKfyve's essential role in early development [7]. This evolutionary trajectory highlights PIKfyve's transition from a regulator of basic vacuolar function in yeast to an indispensable controller of complex endosomal dynamics in higher eukaryotes.

Table 1: Evolutionary Conservation of PIKfyve Domains

OrganismGeneFYVE DomainDEP DomainViability of Null Mutant
S. cerevisiaeFAB1Viable
A. thalianaFAB1A/BEmbryonic lethal
D. melanogasterPIKfyveEmbryonic lethal
M. musculusPikfyvePre-implantation lethal

Role of PIKFyve in Phosphoinositide Metabolism and Membrane Trafficking

PIKfyve orchestrates critical steps in phosphoinositide metabolism through its dual lipid kinase activities. It directly phosphorylates PI(3)P to produce PI(3,5)P₂ and also generates phosphatidylinositol-5-phosphate (PI(5)P) through both direct phosphorylation of phosphatidylinositol and indirect pathways involving myotubularin phosphatase-mediated dephosphorylation of PI(3,5)P₂ [1] [2] [6]. These lipid products exist in extremely low cellular abundance (PI(3,5)P₂ constitutes ~0.04% of total phosphoinositides in mouse embryonic fibroblasts), yet exert profound regulatory effects on endolysosomal homeostasis [3].

The enzyme operates within a conserved regulatory complex scaffolded by the homooligomeric protein Vac14 (ArPIKfyve in mammals), which physically links PIKfyve with the PI(3,5)P₂ 5-phosphatase Fig4 (Sac3 in mammals) [2] [7]. This tripartite complex enables precise spatiotemporal control of PI(3,5)P₂ levels through coupled synthesis and degradation. PIKfyve's FYVE domain targets it to PI(3)P-enriched endosomal membranes, positioning the kinase near its substrate [2] [6].

Functionally, PIKfyve-generated PI(3,5)P₂ serves as a master regulator of endolysosomal dynamics:

  • Lysosomal Homeostasis: PI(3,5)P₂ controls lysosomal fission, morphology, and acidification. PIKfyve inhibition causes dramatic lysosomal swelling and cytoplasmic vacuolation due to impaired membrane fission and retrograde trafficking [1] [8].
  • Endosomal Recycling: PIKfyve coordinates with VPS34 in a phosphoinositide cascade regulating retriever-mediated recycling. VPS34 generates PI(3)P, which serves as substrate for PIKfyve to produce PI(3,5)P₂, essential for SNX17-Retriever-CCC-WASH complex assembly and integrin recycling [5] [10].
  • Autophagic Flux: PI(3,5)P₂ regulates autophagosome-lysosome fusion and lysosomal reformation. PIKfyve inhibition blocks autophagic degradation, causing accumulation of autophagosomes and impaired clearance of aggregated proteins [3] [9].

Figure: PIKfyve-Dependent Phosphoinositide Metabolic Pathway

PI(3)P → (PIKfyve) → PI(3,5)P₂ → (Fig4/Sac3) → PI(3)P  ↓  PI(5)P  

Rationale for Targeting PIKFyve in Disease Pathogenesis

The central role of PIKfyve in endolysosomal function provides a compelling therapeutic rationale for diverse diseases characterized by disrupted membrane trafficking, protein aggregation, or aberrant cell survival:

  • Neurodegenerative Disorders: In amyotrophic lateral sclerosis (ALS) models representing diverse genetic causes (C9ORF72, TARDBP, FUS, sporadic), PIKfyve inhibition activates an unconventional protein clearance mechanism via exocytosis of aggregation-prone proteins. This reduces pathological protein burden, improves motor neuron survival, and extends survival in animal models [4]. Mechanistically, PIKfyve inhibition impairs autophagic flux, leading to redirection of aggregated proteins toward an exosomal secretion pathway, bypassing defective intracellular degradation.

  • Oncology Applications: Three convergent mechanisms support PIKfyve targeting in cancer:

  • Lysosomal Cell Death: Cancer cells with high basal autophagy (e.g., melanoma, glioblastoma) exhibit selective vulnerability to PIKfyve inhibition, which causes massive lysosomal vacuolation and rupture [1] [9].
  • Immunotherapy Potentiation: PIKfyve inhibition upregulates surface MHC-I expression by blocking autophagic degradation of MHC-I molecules. This enhances tumor antigen presentation and CD8⁺ T cell-mediated killing across pancreatic, melanoma, breast, and prostate cancer models. The effect is autophagy-dependent, as ATG5/7 knockout abrogates MHC-I upregulation [9].
  • Integrin Trafficking: By disrupting the SNX17-Retriever recycling pathway, PIKfyve inhibitors impair β1-integrin recycling, reducing cancer cell migration and metastasis [5] [10].
  • Viral Pathogenesis: PIKfyve facilitates host cell entry of enveloped viruses including Ebola and SARS-CoV-2. Pharmacological inhibition by apilimod disrupts viral trafficking to endosomal fusion sites, preventing release of viral genomes into the cytoplasm and potently suppressing viral replication [1].

Properties

Product Name

Anti-PIKFyve

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